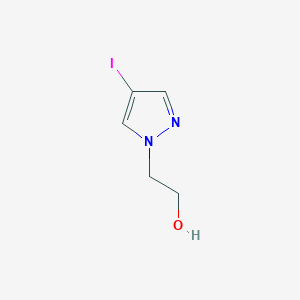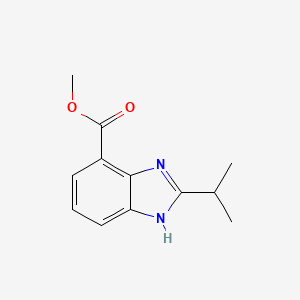
2-(4-Iod-1H-pyrazol-1-yl)ethanol
Übersicht
Beschreibung
“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7IN2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “2-(4-Iodo-1H-pyrazol-1-yl)ethanol”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an iodine atom attached to the pyrazole ring .Physical and Chemical Properties Analysis
“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” has a molecular weight of 238.03 . It has a boiling point of 324.8±22.0 °C at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Imidazol-haltigen Verbindungen
Imidazol ist eine fünfgliedrige heterocyclische Einheit, die eine breite Palette an chemischen und biologischen Eigenschaften besitzt . Die Derivate von 1,3-Diazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, Antitumor-, Antidiabetika-, Antiallergika-, Antipyretika-, antivirale, antioxidative, anti-amöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten . „2-(4-Iod-1H-pyrazol-1-yl)ethanol“ könnte potenziell zur Synthese von Imidazol-haltigen Verbindungen verwendet werden.
Entwicklung neuer Medikamente
Imidazol ist zu einem wichtigen Synthon bei der Entwicklung neuer Medikamente geworden . „this compound“ könnte als Baustein bei der Synthese neuer Medikamente mit Imidazol als Kernstruktur verwendet werden.
Antibakterielle Mittel
Eine Reihe neuartiger Imidazol-Fragment-dekorierter 2-(Pyrazol-4-yl)-1,3,4-Oxadiazole wurden basierend auf früheren Arbeiten über das Prinzip der aktiven Substruktursplicing entworfen und synthetisiert . Diese Verbindungen zeigten eine ausgezeichnete in-vitro-antibakterielle Aktivität gegenüber drei virulenten phytopathogenen Bakterien . „this compound“ könnte potenziell zur Synthese dieser antibakteriellen Mittel verwendet werden.
Antileishmaniale Mittel
Eine Molekularsimulationsstudie wurde durchgeführt, um die potente in-vitro-Antipromastigotenaktivität einer Verbindung zu rechtfertigen . „this compound“ könnte potenziell zur Synthese von Antileishmanialen verwendet werden.
Antimalariamittel
Dieselbe Molekularsimulationsstudie rechtfertigte auch die potente in-vitro-Antimalariamittelwirkung einer Verbindung . „this compound“ könnte potenziell zur Synthese von Antimalariamitteln verwendet werden.
Antitumormittel
Imidazol-haltige Verbindungen wurden in der Literatur als Antitumormittel beschrieben . „this compound“ könnte potenziell zur Synthese von Antitumormitteln verwendet werden.
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” and similar compounds lie in their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new therapeutic agents .
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives, the family to which this compound belongs, have a broad range of biological activities . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Cellular Effects
Related pyrazole compounds have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that pyrazoles can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Metabolic Pathways
It is known that imidazole, a related compound, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Transport and Distribution
It is known that the compound is highly soluble in water and other polar solvents .
Eigenschaften
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYRYUORKTCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)



![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)


![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)


![4-[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2557593.png)
